molecular formula C18H25N5 B11252706 1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]piperidine

1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]piperidine

Cat. No.: B11252706
M. Wt: 311.4 g/mol
InChI Key: VZPWHANGCXROPG-UHFFFAOYSA-N
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Description

1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]piperidine is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H25N5

Molecular Weight

311.4 g/mol

IUPAC Name

1-[1-(1-phenyltetrazol-5-yl)cyclohexyl]piperidine

InChI

InChI=1S/C18H25N5/c1-4-10-16(11-5-1)23-17(19-20-21-23)18(12-6-2-7-13-18)22-14-8-3-9-15-22/h1,4-5,10-11H,2-3,6-9,12-15H2

InChI Key

VZPWHANGCXROPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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